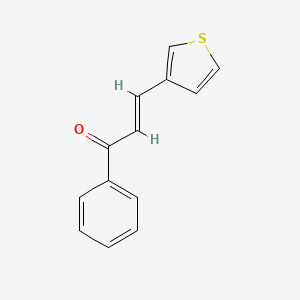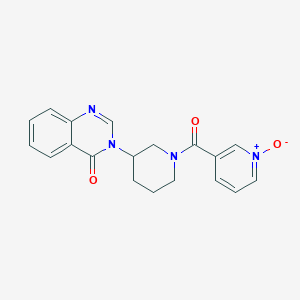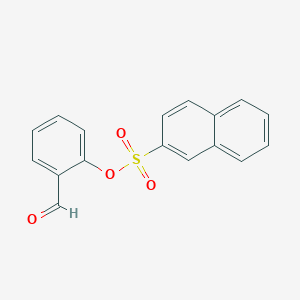
1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzothiazole synthesis involves reactions of organic synthesis, specifically the synthesis of N-Heterocycles and S-Heterocycles . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate consists of a benzothiazole ring attached to a 4-oxochromene-2-carboxylate group. The average mass of the molecule is 337.349 Da, and the monoisotopic mass is 337.040863 Da .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Insights
Benzothiazole derivatives are synthesized through various methods, contributing to the development of novel compounds with potential applications in materials science and pharmaceuticals. For instance, cyclometalated compounds involving benzothiazoles demonstrate unique structural properties such as nonpolymeric, acetate-bridged products, highlighting their potential in the development of new materials and catalysts (B. O. and P. Steel, 1998).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented, indicating their potential use in developing new antimicrobial agents. A study synthesizing new benzothiazole derivatives evaluated their efficacy against various microorganisms, presenting a pathway for the development of novel antimicrobial compounds (B. Rajeeva, N. Srinivasulu, S. Shantakumar, 2009).
Corrosion Inhibition
Research on benzothiazole derivatives has also explored their application as corrosion inhibitors, especially for carbon steel in acidic environments. These studies suggest a promising avenue for the use of such compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Sensing and Detection Technologies
The development of sensors based on benzothiazole derivatives demonstrates their potential in environmental and biological applications. For instance, a benzothiazole-based aggregation-induced emission luminogen exhibited multifluorescence emissions, which were successfully utilized as a chemosensor for pH detection, indicating its applicability in biosensing and environmental monitoring (Kai Li, Q. Feng, Guangle Niu, Weijie Zhang, Yuanyuan Li, Miaomiao Kang, Kui Xu, Juan He, H. Hou, B. Tang, 2018).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis
Mode of Action
tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
Benzothiazole derivatives are known to have anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c20-13-9-15(23-14-7-3-1-5-11(13)14)18(21)22-10-17-19-12-6-2-4-8-16(12)24-17/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVFTGJXMCKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)



![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)
![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)




